methyl 5-methoxy-2H-chromene-8-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
1221723-14-3 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 5-methoxy-2H-chromene-8-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-14-10-6-5-9(12(13)15-2)11-8(10)4-3-7-16-11/h3-6H,7H2,1-2H3 |
InChI Key |
QJLHSHUYUUHFRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CCOC2=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Isolation, Characterization, and Biosynthetic Pathways
Natural Occurrence and Isolation Techniques
Although chromene scaffolds are prevalent in a variety of natural products, including alkaloids, polyphenols, and tocopherols, there is no documented evidence of methyl 5-methoxy-2H-chromene-8-carboxylate being isolated from a natural source. nih.gov The following sections describe the general procedures used for the extraction and isolation of other naturally occurring chromene derivatives.
The isolation of chromene derivatives from biological sources, primarily plants, involves initial extraction with organic solvents. The choice of solvent is crucial and depends on the polarity of the target compounds. Common solvents used for extracting chromenes and related phenolic compounds include methanol (B129727), ethanol (B145695), acetone, and ethyl acetate (B1210297). mdpi.com
A general procedure for the extraction of chromenes from plant material is as follows:
Preparation of Plant Material: The plant material (e.g., leaves, stems, roots) is dried and ground into a fine powder to increase the surface area for solvent penetration.
Extraction: The powdered material is then subjected to extraction, often using techniques like maceration, Soxhlet extraction, or more modern methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). rsc.org These modern techniques can offer higher efficiency and shorter extraction times.
Purification: The crude extract obtained after solvent evaporation is a complex mixture of various phytochemicals. Purification is typically achieved through liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. For instance, a crude methanol extract might be partitioned between water and a less polar solvent like ethyl acetate to concentrate the chromene derivatives in the organic phase.
Table 1: Common Solvents for Extraction of Chromene Derivatives
| Solvent | Polarity | Typical Compounds Extracted |
| Methanol | High | Broad range of polar and moderately polar compounds, including glycosylated chromenes. |
| Ethanol | High | Similar to methanol, often preferred for its lower toxicity. |
| Ethyl Acetate | Medium | Less polar chromenes and other phenolics. |
| Hexane | Low | Non-polar compounds, often used for initial defatting of the plant material. |
This table presents a generalized overview of solvent use in the extraction of plant-derived secondary metabolites.
Following initial purification, chromatographic techniques are indispensable for the isolation of individual chromene compounds from the enriched extract. semanticscholar.org
Column Chromatography (CC): This is a fundamental technique used for the large-scale separation of compounds. The stationary phase is typically silica (B1680970) gel or alumina, and the mobile phase is a solvent or a mixture of solvents of increasing polarity. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired compounds.
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for the final purification of compounds. Reverse-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), is commonly employed for the separation of chromene derivatives. nih.gov
Preparative Thin-Layer Chromatography (PTLC): For smaller-scale separations, PTLC can be a useful tool. The separated bands of compounds on the TLC plate are scraped off, and the compound is eluted from the stationary phase with a suitable solvent.
The selection of the appropriate chromatographic method and conditions is critical for the successful isolation of pure chromene derivatives.
Postulated Biosynthetic Pathways for 5-Methoxy-2H-chromene Derivatives
The biosynthesis of the specific compound This compound has not been described. However, the biosynthetic pathways of other naturally occurring chromene derivatives have been investigated, providing a basis for postulating how related structures might be formed in nature.
The formation of the chromene ring is a key step in the biosynthesis of these compounds. It is generally believed that this occurs through an enzyme-catalyzed cyclization reaction. researchgate.net One of the proposed mechanisms involves the reaction of a phenolic precursor with an isoprenoid derivative.
For many meroterpenoids (natural products of mixed biosynthetic origin), the chromene ring is formed via a cyclization reaction involving a phenolic moiety and a prenyl side chain. This cyclization can be initiated by enzymatic oxidation or protonation of the prenyl group, leading to the formation of a carbocation that then attacks the aromatic ring. Subsequent cyclization and dehydration or oxidation steps would lead to the formation of the 2H-chromene core.
The biosynthesis of chromene derivatives often originates from the shikimate pathway, which produces aromatic amino acids like phenylalanine and tyrosine. These amino acids serve as precursors for a wide range of phenolic compounds.
For a hypothetical 5-methoxy-2H-chromene derivative, a plausible precursor would be a substituted phenolic compound, likely a derivative of salicylic (B10762653) acid or a related benzoic acid. The methoxy (B1213986) group at the 5-position could be introduced by the action of an O-methyltransferase enzyme on a hydroxyl group at the corresponding position of an earlier precursor. The carboxyl group at the 8-position could arise from the oxidation of a methyl group or from the direct incorporation of a carboxylated precursor.
The formation of the dihydropyran ring of the 2H-chromene structure is often linked to the isoprenoid pathway, which provides the C5 unit that typically forms part of the heterocyclic ring. A key intermediate would be a prenylated phenolic compound. Enzymatic cyclization of this intermediate, as mentioned earlier, would then lead to the chromene skeleton.
Table 2: Key Enzymes in Postulated Chromene Biosynthesis
| Enzyme Class | Function |
| P450 Monooxygenases | Hydroxylation and oxidation reactions. nih.gov |
| O-Methyltransferases | Addition of a methyl group to a hydroxyl group. |
| Prenyltransferases | Addition of a prenyl group to an aromatic precursor. |
| Cyclases | Catalyze the ring-forming reaction to create the chromene structure. |
This table outlines the general classes of enzymes that are likely involved in the biosynthesis of chromene derivatives in nature.
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 2H-Chromene Scaffold Bearing a Methoxy- and Carboxylate Moiety
The introduction of both an electron-donating methoxy (B1213986) group and an electron-withdrawing carboxylate moiety onto the 2H-chromene scaffold presents unique synthetic challenges. The following sections detail several prominent methodologies that can be employed or adapted for this purpose.
Cyclocondensation Reactions in Chromene Synthesis
Cyclocondensation reactions represent a classical and straightforward approach to the 2H-chromene core. These reactions typically involve the condensation of a phenol (B47542) with a three-carbon component, such as an α,β-unsaturated aldehyde or ketone. For the synthesis of methyl 5-methoxy-2H-chromene-8-carboxylate, a plausible retrosynthetic analysis would involve the reaction of methyl 2,6-dihydroxy-3-methoxybenzoate with an appropriate α,β-unsaturated aldehyde, such as acrolein.
A proposed cyclocondensation route is outlined below:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| Methyl 2,6-dihydroxy-3-methoxybenzoate | Acrolein | Acid or base catalyst | This compound |
This approach, while conceptually simple, may face challenges in terms of regioselectivity and the reactivity of the substituted phenol.
Knoevenagel Condensation Approaches for Chromene-3-carboxylates
The Knoevenagel condensation is a powerful tool in organic synthesis, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. mdpi.com In the context of chromene synthesis, this reaction, particularly when starting with salicylaldehydes, predominantly leads to the formation of coumarins (2-oxo-2H-chromenes) or related structures like 2-imino-2H-chromenes, rather than the 2H-chromene scaffold itself. mdpi.commdpi.com
For instance, the reaction of salicylaldehydes with malononitrile (B47326) or ethyl cyanoacetate (B8463686) under various catalytic conditions is a well-established route to 3-substituted coumarins. mdpi.com A tandem Knoevenagel condensation/oxa-Michael addition protocol has been developed for the synthesis of 3-sulfonyl-2-sulfonylmethyl-2H-chromenes from salicylaldehydes and 1,3-bisarylsulfonylpropenes, which demonstrates the versatility of cascade reactions initiated by a Knoevenagel-type condensation. mdpi.com However, the inherent mechanism of the Knoevenagel condensation with salicylaldehydes, which involves the formation of a stable coumarin (B35378) ring system, makes it an unsuitable method for the direct synthesis of 2H-chromenes that lack a substituent at the 2-position.
Palladium-Catalyzed Cross-Coupling Reactions in Chromene Derivatization
Palladium catalysis is a cornerstone of modern organic synthesis, offering a wide array of transformations. While often employed for the derivatization of a pre-formed chromene ring, such as in Suzuki-Miyaura cross-coupling reactions, rsc.org palladium catalysts can also be utilized in the construction of the chromene scaffold itself.
One such approach is the palladium-catalyzed annulation of phenols with alkynes. However, these reactions often lead to the formation of coumarins when alkynoates are used. acs.org The synthesis of 2H-chromenes via palladium-catalyzed reactions has been reported, but these methods can be sensitive to the substitution pattern of the starting materials. For instance, palladium(II)-catalyzed annulation between ortho-alkenylphenols and allenes has been shown to produce benzoxepine (B8326511) products, in contrast to the chromene-like products obtained with rhodium catalysts. nih.gov This highlights the critical role of the metal catalyst in determining the reaction outcome.
A potential, though less direct, application of palladium catalysis in the synthesis of the target molecule could involve an intramolecular cyclization of a suitably functionalized precursor, or the derivatization of a pre-synthesized chromene core. For example, a palladium-catalyzed carbonylation could be envisioned to introduce the carboxylate group at the 8-position, though this would require a precursor with a suitable leaving group at that position. mdpi.com
Rhodium-Catalyzed C-H Activation and Annulation Strategies
Rhodium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex heterocyclic systems. scispace.comnih.gov This methodology has been successfully applied to the synthesis of 2H-chromene derivatives.
A notable example is the rhodium(III)-catalyzed redox-neutral synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones. organic-chemistry.orgacs.org This reaction proceeds via a C-H activation/unusual [3+3] annulation sequence. organic-chemistry.orgacs.org The broad substrate compatibility of this method suggests that it could be adapted for the synthesis of the target molecule. acs.org For the synthesis of this compound, a potential starting material could be an N-(2-carbomethoxy-4-methoxyphenoxy)acetamide, which upon reaction with a suitable three-carbon synthon under rhodium catalysis, could potentially yield the desired product.
The general reaction scheme is as follows:
| Starting Material | Reagent | Catalyst System | Product |
| N-phenoxyacetamide derivative | Methyleneoxetanone | [Cp*RhCl₂]₂, CsOAc | 2H-chromene-3-carboxylic acid |
This approach offers a modern and efficient route to functionalized 2H-chromenes and is a promising avenue for the synthesis of the target compound, provided the appropriate starting materials can be synthesized. organic-chemistry.orgorganic-chemistry.org
Cobalt-Catalyzed Synthetic Routes to 2H-Chromenes
Cobalt catalysis provides another modern and efficient pathway to the 2H-chromene scaffold. A particularly noteworthy method is the cobalt(II)-porphyrin catalyzed synthesis of 2H-chromenes from salicyl N-tosylhydrazones and terminal alkynes. nih.govmsu.edu This reaction proceeds through a metalloradical activation mechanism and demonstrates a broad substrate scope, tolerating both electron-donating and electron-withdrawing substituents on both the salicyl-N-tosylhydrazone and the alkyne. nih.govmsu.edu
To apply this methodology to the synthesis of this compound, one would require methyl 2-formyl-3-hydroxy-4-methoxybenzoate as a precursor to the corresponding N-tosylhydrazone. Reaction of this with a suitable terminal alkyne, such as propyne, in the presence of a cobalt(II)-porphyrin complex would be expected to yield the desired 2H-chromene.
The key features of this cobalt-catalyzed reaction are summarized below:
| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate |
| Salicyl N-tosylhydrazone | Terminal alkyne | Cobalt(II)-porphyrin | Cobalt(III)-carbene radical |
The tolerance of this catalytic system for various functional groups makes it a highly attractive option for the synthesis of complex 2H-chromene derivatives. msu.edu
Gold-Catalyzed Approaches to 2H-Chromenes
Gold catalysis has gained significant attention for its ability to activate alkynes towards nucleophilic attack, enabling a variety of cyclization reactions. scispace.com The synthesis of 2H-chromenes via gold-catalyzed reactions often involves the cycloisomerization of aryl propargyl ethers. msu.edu This method has been shown to be versatile, affording good to high yields with a wide range of substituents. msu.edu
For the synthesis of this compound, a plausible precursor would be the propargyl ether of methyl 2-hydroxy-3-methoxybenzoate. Treatment of this substrate with a gold catalyst, such as Ph₃PAuNTf₂, would be expected to induce a 6-endo-dig cyclization to furnish the 2H-chromene ring. msu.edu Gold-catalyzed reactions are known to tolerate a variety of functional groups, including esters and ethers, making this a feasible approach. msu.edu
| Starting Material | Catalyst | Reaction Type |
| Aryl propargyl ether | Gold(I) complex (e.g., Ph₃PAuNTf₂) | Cycloisomerization |
Furthermore, gold-catalyzed cascade reactions have been developed for the synthesis of more complex fused chromene derivatives, demonstrating the power of this methodology in constructing intricate molecular architectures. scispace.com
Microwave-Assisted and Catalyst-Free Synthetic Procedures
The adoption of microwave-assisted organic synthesis (MAOS) has marked a significant step towards more efficient and environmentally benign chemical processes. These techniques often lead to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation accelerates reactions by efficient and uniform heating of the reaction mixture. In the context of chromene synthesis, this technology has been successfully applied to condensation reactions that form the core heterocyclic ring. For instance, the synthesis of various chromene derivatives has been achieved in minutes with high yields under microwave irradiation, whereas conventional methods required several hours of reflux. nih.govjmest.org A general approach involves the reaction of a substituted salicylaldehyde (B1680747) with an active methylene compound. researchgate.net For benzo[f]chromene derivatives, a mixture of 6-methoxy-2-naphthol, an aromatic aldehyde, and malononitrile in ethanol (B145695) with piperidine (B6355638) as a catalyst, when heated under microwave irradiation at 140°C for just 2 minutes, yields the desired product in high quantities. nih.govfrontiersin.org This demonstrates the power of microwave assistance in rapidly constructing complex chromene systems. nih.gov
While a specific microwave-assisted synthesis for this compound is not detailed in the reviewed literature, analogous syntheses of substituted chromenes provide a clear precedent. The data below compares reaction times and yields for general chromene synthesis, illustrating the advantages of microwave assistance.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Chromene Derivatives
| Reaction Type | Conventional Method | Microwave-Assisted Method | Yield Improvement |
|---|---|---|---|
| Synthesis of 2-amino-4H-chromene | 2.5 hours, 85% yield | 10 minutes, 94% yield | ~9% |
| Synthesis of 2-amino-2H-chromene-3-carboxylate | 15 hours, 67% yield | 1.5 hours, 85% yield | ~18% |
This table presents generalized data for chromene derivatives to illustrate the efficiency of microwave-assisted procedures. researchgate.net
Catalyst-Free Procedures: The development of catalyst-free reactions is a key goal in green chemistry, as it simplifies purification, reduces costs, and minimizes toxic waste. researchgate.net Certain chromene syntheses can proceed efficiently without a catalyst, particularly under microwave irradiation. For example, a green protocol for the regioselective synthesis of 2-amino-2H-chromene-3-carboxylates from salicylaldehydes and β-aminoacrylates has been developed that is both microwave-assisted and catalyst-free. researchgate.net This approach highlights the potential for synthesizing chromene structures like this compound under similarly benign conditions.
Regioselective Functionalization and Derivatization of the Chromene Core
The functionalization of the pre-formed chromene core is crucial for creating diverse derivatives. The inherent electronic properties of the substituents on the aromatic ring, such as the methoxy and carboxylate groups in this compound, dictate the regioselectivity of subsequent chemical transformations.
Electrophilic aromatic substitution reactions, such as acylation and formylation, are key methods for introducing new carbon-carbon bonds to the chromene's aromatic ring. The position of this new bond is heavily influenced by the existing substituents.
Formylation: Formylation of electron-rich aromatic rings, including methoxy-substituted systems, can be achieved using various reagents. mdpi.com The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group. Studies on 7-methoxy-2,2-dimethylchroman-4-ones, which are structural precursors to the target chromene, show that reaction with the Vilsmeier reagent (POCl₃/DMF) can lead to formylation. However, the primary products are often 4-chlorochromenes rather than the expected 3-carbaldehydes. rsc.org
A more general study on the formylation of methoxybenzenes using dichloromethyl methyl ether and TiCl₄ shows that regioselectivity is dependent on both electronic and steric factors. mdpi.com For a methoxy group, substitution is strongly favored at the para position. When the para position is blocked, formylation occurs at an available ortho position. mdpi.comresearchgate.net In this compound, the C-6 and C-7 positions are analogous to the ortho and para positions relative to the C-5 methoxy group, respectively. The C-7 position would be the electronically favored site for electrophilic attack.
The carboxylate group is a versatile functional handle that can be introduced or modified to create a range of derivatives.
Introduction: One common strategy for introducing a carboxylate group onto a chromene ring involves a Knoevenagel condensation of a salicylaldehyde derivative with a malonic ester derivative, followed by cyclization. researchgate.net For example, the synthesis of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is achieved by reacting 3-ethoxysalicylaldehyde (B1293910) with diethyl malonate. researchgate.net A similar strategy, starting with methyl 2-hydroxy-5-methoxybenzoate and an appropriate three-carbon synthon, could theoretically be used to construct the target molecule.
Modification: The existing methyl carboxylate group at the C-8 position of the title compound can be readily modified. Standard organic transformations such as hydrolysis with acid or base would yield the corresponding carboxylic acid. This acid could then be converted into an amide via coupling with an amine, an ester via reaction with a different alcohol, or reduced to an alcohol using a reducing agent like LiAlH₄.
The outcome of chemical reactions on the chromene's aromatic ring is governed by the electronic effects of its substituents. ucsb.edu In this compound, two key groups direct the reactivity: the methoxy group at C-5 and the methyl carboxylate group at C-8.
Methoxy Group (-OCH₃) at C-5: This is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. It directs incoming electrophiles to the C-6 (ortho) and C-7 (para) positions.
Methyl Carboxylate Group (-COOCH₃) at C-8: This is a deactivating group and a meta-director. It withdraws electron density from the ring through both induction and resonance, making the ring less reactive towards electrophiles. It would direct incoming electrophiles to the C-6 position, which is meta to it.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Influence of C-5 Methoxy (-OCH₃) | Influence of C-8 Carboxylate (-COOCH₃) | Predicted Outcome |
|---|---|---|---|
| C-6 | Activating (ortho) | Deactivating (meta) | Possible, but likely minor product |
| C-7 | Activating (para) | Deactivating (para) | Major product due to strong para-directing effect of -OCH₃ |
Reaction Mechanisms of Transformations Involving this compound or its Synthetic Precursors
Understanding the reaction mechanisms provides insight into how chemical transformations occur at a molecular level.
The synthesis of the 2H-chromene core often proceeds through a cascade of reactions. A common pathway involves an initial Knoevenagel condensation between a salicylaldehyde derivative and an active methylene compound. nih.gov This is followed by an intramolecular cyclization. For instance, in a pseudo-multicomponent reaction, the malononitrile anion can react with a salicylaldehyde to form a vinylidene intermediate, which then undergoes an intramolecular Pinner-type cyclization to form the chromene ring. nih.gov
Another important mechanistic pathway in chromene synthesis involves ortho-quinone methides (o-QMs) as key intermediates. msu.edu For example, in a [CoII(porphyrin)]-catalyzed reaction between salicyl-N-tosylhydrazones and terminal alkynes, a cobalt-carbene radical intermediate is formed. This intermediate reacts with the alkyne to produce a salicyl-vinyl radical. A subsequent hydrogen atom transfer (HAT) from the phenolic hydroxyl group leads to the formation of an o-QM intermediate. This highly reactive intermediate then undergoes a 6π-electrocyclic ring-closing reaction to furnish the final 2H-chromene product. msu.edu This mechanistic pathway is supported by both experimental evidence (EPR spectroscopy) and theoretical calculations (DFT). msu.edu
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, alongside various two-dimensional (2D) NMR experiments, a complete picture of the molecular framework of methyl 5-methoxy-2H-chromene-8-carboxylate can be assembled.
High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information regarding the chemical environment of each proton and carbon atom within the molecule.
The ¹H NMR spectrum of a related compound, 8-methoxy-2H-chromen-2-one, in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals that can be used for comparative analysis. For instance, a singlet for the methoxy (B1213986) protons is typically observed around 3.96 ppm. The protons on the chromene ring exhibit distinct splitting patterns and chemical shifts based on their positions. rsc.org
The ¹³C NMR spectrum offers insights into the carbon skeleton. In 8-methoxy-2H-chromen-2-one, the carbonyl carbon of the lactone appears around 160.2 ppm, while the methoxy carbon resonates at approximately 56.2 ppm. The aromatic and vinyl carbons of the chromene ring system display signals in the range of 113 to 148 ppm. rsc.org For this compound, the additional methyl carboxylate group would introduce a characteristic carbonyl signal and a methoxy carbon signal in the ¹³C NMR spectrum.
A detailed analysis of the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra allows for the initial assignment of the core structure.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | 4.8 - 5.0 | 65 - 70 |
| H-3 | 6.3 - 6.5 | 120 - 125 |
| H-4 | 7.2 - 7.4 | 128 - 132 |
| H-6 | 6.8 - 7.0 | 110 - 115 |
| H-7 | 7.0 - 7.2 | 115 - 120 |
| 5-OCH₃ | 3.8 - 4.0 | 55 - 57 |
| 8-COOCH₃ | 3.9 - 4.1 | 51 - 53 |
| 8-C=O | - | 165 - 170 |
| C-2 | - | 65 - 70 |
| C-3 | - | 120 - 125 |
| C-4 | - | 128 - 132 |
| C-4a | - | 115 - 120 |
| C-5 | - | 155 - 160 |
| C-6 | - | 110 - 115 |
| C-7 | - | 115 - 120 |
| C-8 | - | 118 - 122 |
| C-8a | - | 145 - 150 |
2D NMR techniques are crucial for confirming the structural assignments made from 1D NMR data and for elucidating the connectivity and spatial relationships between atoms. researchgate.netprinceton.educeon.rs
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be instrumental in tracing the connectivity of the protons on the chromene ring. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of carbon signals based on the known proton assignments. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations from the methoxy protons to their attached aromatic carbon and from the ester methyl protons to the carboxyl carbon would be expected. researchgate.netceon.rs
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. NOESY can be used to confirm the spatial proximity of the methoxy group to adjacent protons on the aromatic ring. researchgate.netceon.rs
Together, these 2D NMR experiments provide a robust and detailed map of the molecular structure of this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.
Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. For this compound, key absorptions would include:
Strong carbonyl (C=O) stretching bands for the lactone and the methyl ester, typically in the region of 1700-1750 cm⁻¹.
C-O stretching vibrations for the ether and ester groups, usually found in the 1000-1300 cm⁻¹ range.
Aromatic C=C stretching vibrations, which appear in the 1450-1600 cm⁻¹ region.
C-H stretching vibrations for the aromatic and aliphatic protons.
Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum provides information about the electronic transitions within the molecule. The chromene core is a chromophore, and its extended conjugation is expected to result in characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are influenced by the substituents on the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact molecular weight and elemental composition of a compound. rsc.org By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation pathways can help to identify different structural motifs within the molecule, such as the loss of the methoxy group, the methyl carboxylate group, or fragments of the chromene ring.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Crystal Structure Determination
An SC-XRD analysis of a suitable single crystal of this compound would yield its crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group. This information is fundamental to describing the packing of the molecules in the crystal lattice. For example, the crystal structure of a related compound, 6-methoxy-4-methyl-2H-chromen-2-one, was determined to be in the triclinic space group P-1. nih.gov
Table 2: Representative Crystallographic Parameters for a Chromene Derivative (Note: This table shows example data from a related structure, 6-methoxy-4-methyl-2H-chromen-2-one, and is for illustrative purposes only.) nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.2554(2) |
| b (Å) | 8.0880(2) |
| c (Å) | 8.5450(2) |
| α (°) | 112.988(1) |
| β (°) | 90.234(1) |
| γ (°) | 93.873(1) |
| Volume (ų) | 460.31(2) |
The detailed structural information obtained from SC-XRD, including intermolecular interactions such as hydrogen bonding and π-stacking, is invaluable for understanding the solid-state properties of the compound.
Based on a comprehensive search, there is currently no publicly available scientific literature detailing the specific hydrogen bonding networks and Hirshfeld surface analysis of this compound. Therefore, the generation of an article with detailed research findings and data tables on this specific topic is not possible at this time.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules.
DFT calculations are frequently used to determine the optimized molecular geometry, including bond lengths and angles, of chromene derivatives. For instance, studies on compounds like 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile have shown good agreement between geometries optimized using DFT (at the B3LYP/6-311++G(d,p) level) and experimental data obtained from X-ray crystallography. mdpi.comresearchgate.net This consistency underscores the reliability of DFT methods for predicting the three-dimensional structure of complex heterocyclic systems.
Table 1: Comparison of Selected Experimental and DFT-Calculated Bond Lengths (Å) and Angles (°) for a Chromene Derivative (Data adapted from studies on analogous chromene structures)
| Parameter | Bond/Angle | Experimental Value | Calculated Value (DFT) |
| Bond Length | C2-N1 | 1.336 | 1.345 |
| C8-O2 | 1.357 | 1.362 | |
| C1-C10 | 1.512 | 1.519 | |
| Bond Angle | O1-C1-C10 | 109.8 | 110.2 |
| C2-C3-C4 | 120.5 | 120.7 | |
| C5-C6-C7 | 121.1 | 121.3 |
Note: The data presented is for illustrative purposes based on published values for related chromene derivatives and not for methyl 5-methoxy-2H-chromene-8-carboxylate itself.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. youtube.comnumberanalytics.comwikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For various chromene derivatives, FMO analysis has been conducted to understand their electronic properties and reactivity. For example, in a study of coumarin-based pyrano-chromene derivatives, the HOMO-LUMO energy gap for one derivative (4a) was found to be 5.168 eV, suggesting higher reactivity compared to a related compound (4b) with a larger gap of 6.308 eV. rsc.orgrsc.org In another analysis of a benzo[f]chromene derivative, the HOMO was shown to be distributed over the entire molecule, while the LUMO was localized on the aromatic rings, with a calculated energy gap that helps in understanding the intramolecular charge transfer possibilities. mdpi.comresearchgate.net These studies allow for the calculation of global reactivity descriptors such as chemical hardness (η) and softness (S), which further quantify the molecule's reactivity. ekb.eg
Table 2: FMO Energies and Global Reactivity Descriptors for Representative Chromene Derivatives (Data adapted from various computational studies on chromene analogs)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Hardness (η) | Softness (S) |
| Derivative A | -6.21 | -1.05 | 5.16 | 2.58 | 0.19 |
| Derivative B | -5.89 | -0.98 | 4.91 | 2.45 | 0.20 |
| Derivative C | -6.54 | -0.24 | 6.30 | 3.15 | 0.16 |
Note: These values are illustrative and derived from different chromene systems reported in the literature.
DFT calculations are also a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate NMR chemical shifts (1H and 13C). semanticscholar.orgnih.gov These predicted shifts are often compared with experimental data to confirm the molecular structure. semanticscholar.org Studies have shown a strong correlation between calculated and experimental NMR data for various chromene derivatives, although sometimes a scaling factor is applied to correct for systematic errors. doaj.orgsemanticscholar.org
Similarly, theoretical vibrational frequencies can be computed and compared with experimental FT-IR spectra. This comparison helps in the assignment of fundamental vibrational modes. doaj.orgresearchgate.net For instance, the calculated IR spectrum of 2‐amino‐5‐oxo‐4‐phenyl‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitrile showed good agreement with the experimentally recorded spectrum, allowing for detailed vibrational analysis. semanticscholar.org
Molecular Modeling and Docking Studies
Molecular modeling techniques, particularly molecular docking, are used to predict how a small molecule (ligand) might interact with a biological macromolecule, such as an enzyme or receptor.
Molecular docking studies have been performed on a wide array of chromene derivatives to explore their potential as inhibitors for various biological targets. researchgate.netacs.orgnih.gov These studies computationally place the chromene derivative into the active site of a target protein to predict its binding orientation and affinity. For example, novel chromene derivatives have been docked into the active site of the Rab23 protein, a target implicated in cancer, to evaluate their binding modes and calculate binding energies. researchgate.net Similarly, other 4H-chromene derivatives have been studied as potential calcium channel blockers, with docking simulations revealing favorable interactions within the active pocket of the CavAb channel. iau.ir
Docking analyses of sulfonyl-substituted chromene derivatives with the aromatase enzyme, a target in breast cancer treatment, have shown that these compounds fit well within the active site, with docking scores comparable to known inhibitors. thieme-connect.com These computational predictions are invaluable for rational drug design, helping to prioritize compounds for synthesis and biological testing. The interactions predicted often involve hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues of the protein. researchgate.net
Computational methods can be used to explore the potential energy landscape of a molecule, identifying low-energy, stable conformers. A survey of the crystal structures of over 50 2H-chromene-3-carboxylate derivatives revealed that they generally adopt two distinct conformations, described as s-cis and s-trans, based on the orientation of the carboxylate group relative to the chromene ring. researchgate.net This indicates that even with rotational freedom, the molecule tends to exist in specific, energetically favorable shapes. Exploring this conformational space is essential for understanding the structure-activity relationships within this class of compounds. nih.gov
Mechanistic Biological Studies Preclinical, in Vitro/in Silico
Exploration of Molecular Mechanisms of Action of Chromene Derivatives
The diverse pharmacological effects of chromene derivatives stem from their ability to interact with a variety of cellular targets, thereby modulating key biological pathways. orientjchem.org Mechanistic studies have focused on their interactions with enzymes, their influence on cellular signaling and survival pathways, and their binding to specific receptors.
Enzyme Inhibition Studies and Binding Site Analysis
Chromene derivatives have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis, particularly in cancer. Their inhibitory action often involves direct binding to the enzyme's active or allosteric sites.
Protein Kinase Inhibition : Many chromene derivatives exhibit significant inhibitory activity against various protein kinases. For instance, certain isolated chromenes have been shown to successfully inhibit multiple enzymes with IC50 values below 10 µg/mL. orientjchem.org Specific spiro-benzo-chromene derivatives have demonstrated potent inhibition of EGFR and B-RAF kinases, with IC50 values comparable to the established inhibitor erlotinib. orientjchem.org Other benzochromene derivatives have been noted for their inhibitory effects on c-Src kinase. nih.govresearchgate.net
Tubulin Polymerization Inhibition : A significant mechanism of action for many anticancer 4H-chromenes is the disruption of microtubule dynamics. orientjchem.org These compounds often interact with tubulin at the colchicine (B1669291) binding site, which leads to an obstruction of tubulin polymerization. nih.govnih.gov This disruption of the microtubule network results in cell cycle arrest and apoptosis. nih.gov Molecular docking studies of indole-tethered chromene derivatives have shown a strong binding affinity towards the tubulin protein. nih.gov
Aromatase Inhibition : Novel chromene derivatives carrying sulfonamide moieties have been reported to exert their antitumor activity through the inhibition of the aromatase enzyme. nih.gov
Other Enzyme Targets : The inhibitory spectrum of chromene derivatives extends to other enzymes as well. For example, 8-ethoxy-3-nitro-2H-chromene derivatives have been identified as strong antagonists of histone deacetylase 1 (HDAC1). orientjchem.org Additionally, certain chromene-azo sulfonamide hybrids have been shown to moderately inhibit cytosolic human carbonic anhydrase II (hCA II) and matrix metalloproteinase-2 (MMP-2). nih.gov
Table 1: Enzyme Inhibitory Activities of Selected Chromene Derivatives
| Derivative Class | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| Spiro-benzo-chromene hydrazine (B178648) derivative | EGFR | 1.2 µM | orientjchem.org |
| Spiro-benzo-chromene hydrazine derivative | B-RAF kinase | 2.6 µM | orientjchem.org |
| 8-ethoxy-3-nitro-2H-chromene derivatives | HDAC1 | Nanomolar (nM) range | orientjchem.org |
| Chromene-sulfonamide hybrid | Aromatase | Not specified | nih.gov |
| 4H-chromene-azo sulfonamide (Compound 7f) | hCA II | 163.8 µM | nih.gov |
| 4H-chromene-azo sulfonamide (Compound 11d) | hCA II | 267.33 µM | nih.gov |
Modulation of Cellular Pathways (e.g., cell proliferation, apoptosis, signaling)
By inhibiting key enzymes and interacting with other cellular components, chromene derivatives can profoundly affect fundamental cellular processes, including proliferation, cell cycle progression, and apoptosis.
Antiproliferative and Cytotoxic Effects : A vast number of chromene derivatives have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines. orientjchem.org For example, novel flavanones incorporated with chromenes showed remarkable potency against HCT-116, HepG-2, A-549, and MCF-7 cell lines, with IC50 values ranging from 1.08–2.42 μg/mL. nih.gov Similarly, certain benzo[h]chromene derivatives exhibited high in vitro cytotoxic activity against HepG-2, HCT-116, and MCF-7 cell lines, with IC50 values as low as 2.41 µg/mL. orientjchem.org The antiproliferative activity of these compounds often leads to the inhibition of cancer cell growth. nih.govmdpi.com
Cell Cycle Arrest : Disruption of tubulin polymerization by chromene derivatives frequently leads to cell cycle arrest, typically at the G2/M phase. nih.govnih.gov However, other points of cell cycle arrest have also been observed. For instance, some spiro[chromene-2,3′-indolin]-2′-one derivatives were found to arrest the cell cycle at the G0-G1 phase. nih.gov Studies on benzo[f]chromene derivatives in a triple-negative breast cancer cell line showed an accumulation of treated cells in the S and S-G2/M phases. nih.gov
Induction of Apoptosis : The ultimate fate of cancer cells treated with many chromene derivatives is apoptosis, or programmed cell death. orientjchem.orgnih.gov This is often triggered through caspase-dependent pathways. nih.gov For example, certain benzochromene derivatives can enhance the formation of caspases 3/7. nih.gov Mechanistic studies on benzo[h]chromenes in acute myeloid leukemia cells showed that they trigger apoptosis by activating both extrinsic (Fas/Caspase 8) and intrinsic (Bcl-2/Caspase 3) pathways. nih.gov The inhibition of the anti-apoptotic protein Bcl-2 is another mechanism by which chromenes can induce apoptosis. nih.govmdpi.com
Receptor Binding Studies and Receptor Antagonism at a Molecular Level
In addition to enzyme inhibition, some chromene derivatives can exert their effects by binding to and modulating the activity of specific cellular receptors.
G Protein-Coupled Receptors (GPCRs) : A series of chromen-4-one-2-carboxylic acid derivatives have been synthesized and investigated as ligands for the lipid-activated G protein-coupled receptor GPR55. acs.org Depending on their substitution patterns, these compounds displayed a spectrum of activities, ranging from partial agonists to antagonists. acs.org For instance, one derivative, 8-(4-(4-cyclohexylbutoxy)benzamido)-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid, was identified as a dual GPR35/GPR55 antagonist. acs.org These ligands showed high selectivity for GPR55 over the related CB1 and CB2 cannabinoid receptors. acs.org
Estrogen Receptors (ER) : The chromene scaffold has also been explored for its potential to interact with estrogen receptors, which are key targets in breast cancer therapy. researchgate.net Estrogens are known to control cellular proliferation by activating ERα and ERβ. researchgate.net Research has focused on developing chromene derivatives that can act as selective estrogen receptor degraders. researchgate.net
Structure-Activity Relationship (SAR) Studies at the Mechanistic Level
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of chromene derivatives influences their biological activity and for guiding the design of more potent and selective compounds. orientjchem.orgnih.gov These studies have revealed that modifications to the chromene core can significantly enhance bioactivity. orientjchem.org
Impact of Substitution Patterns on Molecular Interactions
General Observations : SAR studies have shown that the lipophilicity of substituents can significantly affect the antitumor activity of chromene derivatives. nih.gov For instance, in a series of 4H-benzo[h]chromenes, the incorporation of pyrimidine (B1678525) rings at the 2,3-positions was found to be favorable for activity. nih.gov
Impact of Halogens : The introduction of halogen atoms can enhance cytotoxic activity. In a series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles, derivatives with monohalogenated phenyl rings exhibited the highest cytotoxicity against several human cancer cell lines. nih.gov The SAR study confirmed that halogens of moderate size at the meta or para positions of the pendant phenyl ring enhance cytotoxic activity. nih.gov Similarly, among a series of azo/chromene ester-based sulfonamides, dichloro aryl substituents showed the greatest potency and antiproliferative effect. nih.gov
Influence of Aryl and Alkyl Groups : In a study of 2,2-dimethyl-2H-chromene based arylsulfonamides designed as HIF-1 inhibitors, a 3,4-dimethoxybenzenesulfonyl group showed the strongest inhibition among the tested arylsulfonyl groups. nih.gov The presence of a propan-2-amine group also conferred the strongest inhibitory effect on HIF-1 activated transcription. nih.gov
Role of the 5-Methoxy and 8-Carboxylate Groups on Biological Activity
While specific mechanistic studies on methyl 5-methoxy-2H-chromene-8-carboxylate are not extensively documented in the reviewed literature, SAR studies on related chromene and chromone (B188151) structures provide insights into the potential roles of the 5-methoxy and 8-carboxylate groups.
5-Methoxy Group : The presence of methoxy (B1213986) groups on the chromene scaffold has been shown to be important for biological activity. In a series of chromone derivatives designed as inhibitors of the breast cancer resistance protein ABCG2, a 4-bromobenzyloxy substituent at position 5 and a methoxyindole moiety were found to be crucial for inhibiting both drug efflux and basal ATPase activity. nih.gov In another context, the presence of a methoxy group at the 7-position of a chroman moiety was found to be very potent in blocking TNF-α production. rjptonline.org The electron-donating nature and steric bulk of the 5-methoxy group in this compound could similarly influence its binding affinity and interaction with biological targets.
8-Carboxylate Group : Substituents at the 8-position of the chromene ring can also significantly modulate activity. For example, a series of 8-ethoxy-3-nitro-2H-chromene derivatives were potent HDAC inhibitors. orientjchem.org In the development of GPR55 ligands based on a chromen-4-one core, the attachment of various substituted 8-benzamido residues was a key strategy, leading to compounds with a range of efficacies from agonists to antagonists. acs.org The methyl 8-carboxylate group is an electron-withdrawing group and a potential hydrogen bond acceptor. These electronic and steric properties at the 8-position would be expected to play a significant role in the molecule's interaction with its target, influencing its binding orientation and affinity. Systematic SAR studies on 4H-chromene-3-carbonitriles have also highlighted that modifications to the core scaffold are critical for potency. researchgate.net
In Silico Screening and Virtual Ligand Design
In the realm of modern drug discovery, in silico screening and virtual ligand design have emerged as indispensable tools for the rapid and cost-effective identification of potential therapeutic agents. These computational techniques allow for the high-throughput screening of vast chemical libraries against specific biological targets, facilitating the design of novel molecules with enhanced activity and selectivity. For chromene derivatives, including this compound, these approaches have been instrumental in elucidating potential mechanisms of action and guiding synthetic efforts toward more potent compounds.
Identification of Potential Molecular Targets through Computational Approaches
Computational methods, particularly molecular docking, have been pivotal in identifying and validating potential molecular targets for compounds based on the chromene scaffold. globalresearchonline.net These studies computationally investigate the binding interactions between chromene analogues and the active sites of various proteins implicated in disease pathways.
Research has shown that 4-phenyl-4H-chromene derivatives, for instance, have been computationally evaluated against known anticancer and anti-inflammatory targets. globalresearchonline.netresearchgate.net Using software like ArgusLab and AutoDock, studies have demonstrated the binding affinity of these chromene derivatives, with some analogues showing higher docking scores than standard drugs like tamoxifen (B1202) against anticancer targets. globalresearchonline.net This suggests that the chromene scaffold is a promising template for developing new anticancer agents. globalresearchonline.netresearchgate.net
Further in silico investigations have explored the potential of 4-aryl-4H-chromene derivatives as inhibitors of cyclin-dependent kinase 2 (CDK-2), a key regulator of the cell cycle that is often dysregulated in cancer. japsonline.com Molecular docking, molecular mechanics generalized-born surface area (MM-GBSA), and induced fit docking (IFD) studies have been employed to analyze the interactions of these compounds within the CDK-2 active site. japsonline.com Similarly, novel chromene derivatives have been identified as potential inhibitors of the Rab23 protein, which is overexpressed in various human cancers, through molecular docking studies. ekb.eg Other research has focused on designing chromene-based scaffolds for targeting hepatocellular carcinoma by inhibiting c-Src kinase. nih.gov
The following table summarizes the findings of various computational studies on chromene derivatives, highlighting the identified molecular targets and the methodologies used.
| Chromene Derivative Class | Potential Molecular Target(s) | Computational Methods Used | Key Findings |
| 4-Phenyl-4H-chromene analogues | Anticancer (1TUB, 1UOM), Anti-inflammatory (1TNR) | ArgusLab, AutoDock | Derivatives showed higher docking scores than the unsubstituted parent compound and the standard drug tamoxifen against anticancer targets. globalresearchonline.netresearchgate.net |
| 4-Aryl-4H-chromene derivatives | Cyclin-dependent kinase 2 (CDK-2) | Molecular Docking (XP), MM-GBSA, Induced Fit Docking (IFD) | Explored efficiency and target interactions in the active site of the CDK-2 enzyme, suggesting potential for breast cancer treatment. japsonline.com |
| Chromeno[2,3-b]pyridine derivatives | Rab23 protein | Molecular Docking (PyRx tool), Binding Energy Calculations | The pyran and pyridine (B92270) moieties of the chromene derivatives interact favorably with the binding site of the Rab23 protein. ekb.eg |
| 4-(3,4-dimethoxy)-4H-chromene based scaffolds | c-Src kinase | Molecular Docking | Showed good binding interaction patterns inside the c-Src kinase enzyme active site, correlating with cytotoxic activity against hepatocellular carcinoma cells. nih.gov |
Pharmacophore Modeling for Chromene Scaffolds
Pharmacophore modeling is a powerful computational strategy used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr This model serves as a template for identifying new compounds from databases that are likely to be active at the target of interest. dergipark.org.tr The chromene ring system, due to its structural rigidity and diverse biological activities, represents a "privileged scaffold" in drug design and is well-suited for pharmacophore-based approaches. mdpi.comnih.gov
A pharmacophore model is constructed by aligning a set of active molecules and identifying the common chemical features responsible for their biological activity. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net For the chromene scaffold, pharmacophore models can be generated based on known active chromene derivatives or from the crystal structure of a chromene-like ligand bound to its protein target. dergipark.org.tr
Once a pharmacophore model is developed and validated, it can be used for virtual screening of large compound libraries to identify novel molecules that match the pharmacophoric features. dergipark.org.tr This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process. dergipark.org.tr For instance, pharmacophore models combined with 3D-QSAR, molecular docking, and other computational methods have been used to theoretically examine chromene derivatives for targeting acetylcholinesterase in the context of Alzheimer's disease. mdpi.com This integrated computational approach helps in understanding the structure-activity relationships and in the design of more potent inhibitors.
The key features of a pharmacophore model derived from a chromene scaffold would likely include:
An aromatic ring system corresponding to the fused benzene (B151609) ring.
A hydrogen bond acceptor feature from the pyran oxygen atom.
Additional features such as hydrophobic groups or hydrogen bond donors/acceptors depending on the substitution pattern on the chromene core, which dictates the specific biological activity.
This computational tool allows for the exploration of the vast chemical space around the chromene nucleus to design new ligands with potentially improved therapeutic profiles.
Advanced Applications in Chemical Sciences
Role as a Synthetic Intermediate in Complex Organic Synthesis
The 2H-chromene framework is a valuable building block in organic chemistry due to its presence in numerous natural products and pharmacologically active compounds. While the chromene skeleton itself is a key precursor, the specific utility of methyl 5-methoxy-2H-chromene-8-carboxylate as a starting material for more complex structures is an area of specialized research. Its inherent functionalities—the methoxy (B1213986) group, the ester, and the reactive dihydropyran ring—offer multiple sites for chemical modification.
Precursor for Advanced Heterocyclic Compounds
The 2H-chromene ring system serves as a versatile scaffold for the synthesis of more complex, fused heterocyclic systems. The development of new catalytic methodologies for synthesizing 2H-chromenes has been a focus of extensive research, as these compounds are key intermediates. msu.edu The reactivity of the chromene double bond and the potential for modification of the aromatic ring and its substituents allow for the construction of novel molecular architectures. For instance, reactions targeting the pyran ring can lead to ring-opening or rearrangement products, which can then be cyclized to form different heterocyclic systems. While the broader class of chromenes is widely used, specific, documented pathways beginning from this compound to produce advanced heterocyclic compounds are not extensively detailed in readily available literature. However, the principles of chromene chemistry suggest its potential for such transformations.
Building Block for Natural Product Synthesis
The 2H-chromene substructure is a core component of many natural products, including a variety of alkaloids, flavonoids, and polyphenols, which exhibit a wide range of biological activities. msu.edu The synthesis of these natural products often involves the construction of a chromene ring at some stage. Compounds like this compound can be considered potential building blocks in a retrosynthetic analysis of more complex natural targets. The methoxy and carboxylate groups provide handles for further synthetic manipulations, such as demethylation, hydrolysis, amidation, or reduction, which are common steps in the total synthesis of natural products.
Potential in Materials Science Research
The unique photophysical properties of the chromene scaffold make it an attractive candidate for applications in materials science. Research has primarily focused on areas such as photochromism, organic light-emitting diodes (OLEDs), and laser dyes, where the electronic and optical characteristics of the molecule can be precisely tuned through chemical modification.
Photochromic Materials Research
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Chromene derivatives are one of the most prominent families of photochromic compounds. Upon irradiation with UV light, the C-O bond of the pyran ring in the 2H-chromene structure cleaves, leading to a ring-opened, planar, and highly conjugated merocyanine (B1260669) form. This open form absorbs in the visible region of the spectrum, resulting in a color change. The process is thermally or photochemically reversible.
While this behavior is characteristic of the chromene class, research has largely centered on 2,2-disubstituted chromenes, such as 2,2-diphenyl-2H-chromenes, to enhance stability and performance. Specific studies detailing the photochromic properties of this compound are not widely documented.
| Property | Description | Controlling Factors |
|---|---|---|
| Transformation | Reversible ring-opening from a colorless (closed) chromene to a colored (open) merocyanine form upon UV irradiation. | Wavelength of light, temperature. |
| Absorption Shift | The closed form absorbs in the UV region, while the open merocyanine form has strong absorption bands in the visible spectrum. | Substituents on the aromatic and pyran rings. |
| Kinetics | The rate of thermal fading (ring-closing) from the colored to the colorless form can be tuned. | Solvent polarity, temperature, steric and electronic effects of substituents. |
Applications in Organic Light Emitting Devices (OLEDs) and Laser Dyes
The chromene framework and its derivatives have been investigated for their utility in optoelectronic applications. Chromene-containing compounds have been successfully employed as red fluorescent emitters or dopants in the emissive layer of OLEDs. These materials are designed with donor-pi-acceptor architectures to achieve specific emission colors and high quantum efficiencies.
Furthermore, the structurally related coumarins (2H-chromen-2-ones) are a well-established and highly important class of laser dyes. mdpi.com They are known for their high fluorescence quantum yields and photostability, typically lasing in the blue-green region of the electromagnetic spectrum. msu.eduunica.it The photophysical properties of coumarin (B35378) dyes are highly dependent on the substituents on the benzopyran ring. Electron-donating groups, such as methoxy (-OCH₃) or amino (-NH₂) groups, can significantly enhance fluorescence. unica.it Although this compound is not a coumarin (as it lacks the ketone group at the C-2 position), the shared benzopyran core suggests that the broader class of compounds has significant potential in this field.
| Application | Compound Class | Function | Key Properties |
|---|---|---|---|
| OLEDs | Substituted 4H-Chromenes | Red fluorescent dopant in the emissive layer. | High fluorescent quantum yield, color purity, thermal stability. |
| Laser Dyes | Substituted Coumarins (2H-chromen-2-ones) | Active gain medium in dye lasers. | High fluorescence, photostability, broad tunability, strong absorption. mdpi.comunica.it |
Use as Analytical Standards in Advanced Chromatographic Techniques
In analytical chemistry, well-characterized, pure compounds are essential for use as reference or analytical standards to validate analytical methods and quantify substances in various matrices. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are standard for the separation, identification, and quantification of heterocyclic compounds.
A robust HPLC method for analyzing chromene derivatives would typically involve a reversed-phase column (such as C8 or C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier to ensure good peak shape. researchgate.netsielc.com Purification of newly synthesized chromene derivatives is commonly achieved using column chromatography on silica (B1680970) gel or alumina. msu.edu
While these techniques are applicable to this compound for its purification and analysis, there is no significant evidence in the reviewed scientific literature to indicate that it is commercially produced or widely utilized as a formal analytical standard for chromatographic applications. Its primary role remains that of a synthetic chemical intermediate.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of chromene derivatives is an area of continuous research, with a growing emphasis on environmentally friendly and efficient methods. researchgate.netnih.gov Future efforts concerning methyl 5-methoxy-2H-chromene-8-carboxylate and related structures will likely focus on green chemistry principles. nih.govscispace.com
Key areas for development include:
Catalyst Innovation: The exploration of novel catalysts, such as natural base catalysts derived from waste materials like snail shells, offers an economical and eco-friendly alternative to traditional methods. bohrium.com The development of super paramagnetic nanocatalysts, like nano-kaoline/BF3/Fe3O4, facilitates solvent-free conditions and easy catalyst recovery, enhancing the sustainability of the synthesis process. sharif.edu
Green Solvents and Conditions: A significant push is towards replacing hazardous organic solvents with greener alternatives like water or biodegradable media such as glycerol. scispace.comtandfonline.com Catalyst-free reactions promoted by such media are gaining traction for their simplicity and reduced environmental impact. tandfonline.com Furthermore, techniques like microwave and ultrasound-assisted synthesis are being implemented to reduce reaction times and energy consumption. researchgate.netnih.gov
Multicomponent Reactions (MCRs): One-pot, multicomponent reactions are highly valued for their efficiency, as they combine several starting materials in a single step without isolating intermediates. scispace.comresearchgate.net This approach reduces waste, labor, and time, aligning perfectly with the goals of sustainable chemistry. tandfonline.com Future research will likely aim to design novel MCRs for the specific and diverse functionalization of the chromene core.
Advanced Mechanistic Investigations of Biological Interactions
While the chromene scaffold is known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, the precise mechanisms of action are often not fully understood. nih.govorientjchem.orgontosight.ai Future research on this compound and its derivatives should prioritize elucidating these mechanisms.
Advanced techniques to achieve this include:
Molecular Docking and Simulation: Computational studies can predict how chromene derivatives bind to specific biological targets, such as enzymes or DNA. islandarchives.camdpi.com For example, docking studies have been used to investigate the interaction of chromene derivatives with the ATP binding pocket of DNA gyrase B, providing insight into their antibacterial activity. islandarchives.ca Similar studies could reveal the potential targets for this compound.
Spectroscopic and Biophysical Methods: Techniques like circular dichroism, fluorescence quenching, and dynamic light scattering can be employed to study the interaction between chromene compounds and biological macromolecules like DNA in detail. researchgate.net These methods can confirm binding modes, such as minor groove binding, and quantify binding affinities. researchgate.net
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs of this compound and evaluating their biological activities can help identify key structural features responsible for their effects. nih.govnih.gov For instance, SAR studies have shown that for certain chromenes, a 4-aryl moiety, a 3-cyano group, and a 2-amino group are crucial for cytotoxic activity. nih.gov
Rational Design of Derivatives for Targeted Molecular Probes
The inherent fluorescent properties of many chromene derivatives make them excellent candidates for the development of molecular probes for bioimaging and sensing. aip.orgaip.orgaip.org The rational design of derivatives based on the this compound structure could lead to novel tools for biological research.
Promising avenues include:
"Click" Chemistry Probes: The "thiol-chromene" click reaction is a notable example where the chromene scaffold is used for the selective and rapid detection of thiols in biological systems. aip.orgaip.org This involves a nucleophilic attack on the chromene's α,β-unsaturated ketone system, leading to a detectable change in fluorescence. aip.org
Ratiometric and NIR Probes: Designing probes that exhibit a ratiometric response (a shift in emission wavelength upon binding) or operate in the near-infrared (NIR) spectrum is highly desirable for quantitative analysis and deep-tissue imaging, respectively. acs.orgnih.gov
Organelle-Targeted Probes: By incorporating specific targeting moieties, derivatives of this compound could be designed to accumulate in specific subcellular organelles, such as mitochondria or the endoplasmic reticulum, allowing for the study of localized biological processes. acs.orgoup.com
Exploration of New Applications in Emerging Chemical Fields
Beyond their well-documented pharmacological activities, chromenes are versatile structures with potential applications in materials science and other emerging fields. rsc.org Future research could unlock new functionalities for compounds like this compound.
Potential areas of exploration are:
Functional Materials: Chromene derivatives have been investigated for their use as fluorescent dyes and pigments. islandarchives.ca A particularly interesting area is the development of materials with Aggregation-Induced Emission (AIE) properties, where compounds are non-emissive in solution but become highly fluorescent in an aggregated state. oup.com This has applications in sensors and bioimaging.
Agrochemicals: The chromene scaffold is a component of potentially biodegradable agrochemicals, an area of increasing importance for sustainable agriculture. scispace.com
Cosmetics: Certain chromene derivatives are used in cosmetics, and exploring the properties of new analogs could lead to novel ingredients. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Chromene Research
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govnih.gov Applying these computational tools to chromene research can significantly accelerate the development of new compounds with desired properties.
Key applications include:
Predictive Modeling: AI and ML algorithms can be trained on existing data to predict the biological activities, pharmacokinetic properties (ADME), and toxicity of novel chromene derivatives before they are synthesized. mdpi.comresearchgate.net This allows researchers to prioritize the most promising candidates, saving time and resources.
De Novo Drug Design: Generative AI models can design entirely new molecular structures, including novel chromene derivatives, that are optimized for specific therapeutic targets or desired properties. researchgate.netmdpi.com
High-Throughput Virtual Screening: AI can rapidly screen vast virtual libraries of compounds to identify potential hits, a process that is much faster and more cost-effective than traditional experimental screening. nih.gov
Q & A
Q. What synthetic strategies are effective for preparing methyl 5-methoxy-2H-chromene-8-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of substituted salicylaldehyde derivatives with methyl acrylate or esterification of pre-formed chromene carboxylic acids. Key parameters include:
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) for cyclization .
- Temperature : Controlled heating (80–120°C) to minimize side reactions like decarboxylation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate isomers and remove unreacted intermediates.
- Data Table :
| Route | Yield (%) | Purity (%) | Key Condition | Reference |
|---|---|---|---|---|
| Cyclization with BF₃ | 65 | >95 | 100°C, 12h | Adapted from |
| Esterification via DCC | 78 | >92 | RT, 24h | Adapted from |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C5, ester at C8). Aromatic protons in chromene show distinct coupling patterns (J = 8–10 Hz) .
- IR : Strong C=O stretch (~1700 cm⁻¹) and C-O-C bands (~1250 cm⁻¹) for ester and ether groups .
- MS : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the stability and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess steric strain in the chromene ring. Compare HOMO-LUMO gaps to evaluate susceptibility to electrophilic attack .
- MD Simulations : Model solvation effects (e.g., in DMSO or methanol) to predict solubility and aggregation behavior .
- Validation : Cross-reference computational results with experimental XRD data (e.g., SHELX-refined structures) .
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine XRD (for bond lengths/angles) with NMR/IR to confirm functional groups. For example, discrepancies in methoxy positioning can be resolved via NOESY correlations .
- Crystallographic Refinement : Use SHELXL for high-resolution data to minimize R-factors. Twinned crystals require careful handling via HKLF5 format in SHELX .
- Isomer Identification : Employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if unexpected peaks arise in NMR .
Q. What strategies mitigate challenges in assessing purity and isomeric composition of this compound?
- Methodological Answer :
- HPLC-MS : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and MS compatibility to quantify impurities .
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to detect hydrate or solvent residues .
- XRD Purity Index : Compare experimental powder XRD patterns with simulated data from single-crystal structures .
Safety and Handling Considerations
Q. What safety protocols are recommended for handling this compound during synthesis?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods when working with volatile intermediates (e.g., acyl chlorides) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
